Ethyl cyclohexylideneacetate

Organic Synthesis Pharmaceutical Intermediates HWE Reaction

Ethyl cyclohexylideneacetate (CAS 1552-92-7), also known as ethyl 2-cyclohexylideneacetate, is a clear liquid α,β-unsaturated ester with a molecular weight of 168.23 g/mol and the formula C₁₀H₁₆O₂. It is predominantly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, which affords high E-selectivity for the alkene geometry.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 1552-92-7
Cat. No. B131199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cyclohexylideneacetate
CAS1552-92-7
SynonymsΔ1,α-Cyclohexaneacetic Acid Ethyl Ester;  Ethyl Cyclohexylideneacetate;  NSC 18981; 
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCCCC1
InChIInChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3
InChIKeyMCWDXHYYYNGYGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Cyclohexylideneacetate (CAS 1552-92-7): A Key α,β-Unsaturated Ester Intermediate for Pharmaceutical Synthesis


Ethyl cyclohexylideneacetate (CAS 1552-92-7), also known as ethyl 2-cyclohexylideneacetate, is a clear liquid α,β-unsaturated ester with a molecular weight of 168.23 g/mol and the formula C₁₀H₁₆O₂ [1]. It is predominantly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, which affords high E-selectivity for the alkene geometry [2]. The compound serves as a critical building block in the synthesis of complex pharmaceutical intermediates, including oxytocin/vasopressin antagonists and cariprazine-related compounds [3].

Why Generic Substitution Fails for Ethyl Cyclohexylideneacetate in Critical Synthesis


Direct substitution of ethyl cyclohexylideneacetate with common cyclohexyl esters (e.g., cyclohexyl acetate, CAS 622-45-7) or saturated analogs (e.g., ethyl cyclohexaneacetate, CAS 5452-75-5) is not feasible due to fundamental differences in reactivity and structural outcomes. The exocyclic α,β-unsaturated ester moiety in ethyl cyclohexylideneacetate is essential for key downstream reactions, such as Michael additions [1] and conjugate additions with amines/ureas , which are impossible with simple cyclohexyl esters. Furthermore, the compound's specific geometry and electronic properties, including a predicted LogP of ~3.49 , directly influence its behavior in subsequent synthetic steps and cannot be replicated by other in-class compounds.

Quantitative Differentiation of Ethyl Cyclohexylideneacetate vs. Analogs: Synthesis & Application Data


Superior Horner-Wadsworth-Emmons Synthesis Yield vs. Wittig and Reformatsky Routes

The Horner-Wadsworth-Emmons (HWE) synthesis of ethyl cyclohexylideneacetate from cyclohexanone and triethyl phosphonoacetate provides a 67-77% isolated yield, which is significantly higher than yields typically reported for the classical Wittig reaction with stabilized ylides, often unsatisfactory for α,β-unsaturated esters [1]. The HWE method also avoids the problematic byproduct separation (triphenylphosphine oxide) associated with the Wittig reaction [1][2].

Organic Synthesis Pharmaceutical Intermediates HWE Reaction

High E-Selectivity via Horner-Wadsworth-Emmons vs. Traditional Wittig Olefination

The Horner-Wadsworth-Emmons (HWE) method used for ethyl cyclohexylideneacetate is known for producing predominantly the E-isomer of the α,β-unsaturated ester. This is a class-level characteristic where stabilized phosphonate carbanions favor the thermodynamic E-alkene, in contrast to non-stabilized Wittig ylides which often give Z-alkenes or complex mixtures [1]. The specific HWE procedure for this compound is documented to be E-selective, and careful control of reaction conditions minimizes the formation of the undesired β,γ-isomer [2].

Stereoselective Synthesis Alkene Geometry Pharmaceutical Chemistry

>4-Fold Yield Improvement in a Key Pharmaceutical Step via Optimized Catalyst

In the synthesis of a key intermediate for oxytocin and vasopressin antagonists, the use of sodium benzylmercaptide as a catalyst in the reaction of ethyl cyclohexylideneacetate with benzylmercaptan resulted in a better than 4-fold overall improvement in yield compared to using boron trifluoride etherate [1]. This demonstrates that the compound's performance in critical pharmaceutical steps is highly dependent on specific reaction conditions, and that optimized protocols can unlock significant efficiency gains.

Pharmaceutical Process Chemistry Catalysis Oxytocin Antagonists

Distinct Lipophilicity (LogP 3.49) vs. Saturated Cyclohexyl Esters

Ethyl cyclohexylideneacetate has a predicted LogP of 3.49 , which is significantly higher than that of its saturated analog, ethyl cyclohexaneacetate (predicted LogP ~2.5-2.8 ), and lower than the corresponding free acid, 2-cyclohexylideneacetic acid (LogP 2.472 [1]). This specific lipophilicity profile influences its behavior in organic/aqueous partitions, membrane permeability of derived intermediates, and chromatographic purification.

ADME Properties Lipophilicity Drug Design

Direct Use in Synthesis of Cariprazine Impurity vs. Alternative Routes

Ethyl cyclohexylideneacetate is a direct starting material for the synthesis of Cariprazine Impurity 7 (ethyl 2-(4-(3,3-dimethylureido)cyclohexylidene)acetate) via a single-step reaction with 3,3-dimethylurea . Alternative synthetic routes to this specific impurity would require multi-step sequences and different building blocks, making ethyl cyclohexylideneacetate the most atom-economical and direct precursor.

Analytical Chemistry Reference Standards Cariprazine

Ethyl Cyclohexylideneacetate: Optimal Application Scenarios for R&D and Manufacturing


Synthesis of Oxytocin and Vasopressin Receptor Antagonists

Ethyl cyclohexylideneacetate is a key starting material for the preparation of β-(S-benzylmercapto)-β,β-cyclopentamethylene-propionic acid, a crucial intermediate in the synthesis of oxytocin and vasopressin antagonists. The optimized catalyst system using sodium benzylmercaptide provides a >4-fold yield improvement, making this compound the preferred choice for efficient manufacturing [1].

Preparation of Cariprazine-Related Impurities for Analytical Standards

This compound is used directly in a single-step synthesis of Cariprazine Impurity 7, a specific impurity in the atypical antipsychotic drug cariprazine. Its use as a building block allows analytical and quality control laboratories to prepare reference standards efficiently for HPLC and GC-MS method development and validation .

General α,β-Unsaturated Ester Building Block for Michael Additions

As an electrophilic α,β-unsaturated ester, ethyl cyclohexylideneacetate is an excellent Michael acceptor for a variety of nucleophiles, including thiols and amines. Its distinct lipophilicity (LogP 3.49) and structural rigidity imparted by the cyclohexylidene ring make it a valuable tool in medicinal chemistry for introducing a lipophilic, conformationally constrained fragment into drug candidates .

Reference Compound for Chromatographic Method Development

Due to its well-defined physical properties, including a specific boiling point (48-49°C at 0.02 mmHg) and solubility in common organic solvents like dichloromethane and ethyl acetate, ethyl cyclohexylideneacetate serves as a useful reference compound for developing and validating normal-phase and reversed-phase HPLC methods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl cyclohexylideneacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.